3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClF3NO3/c19-14-4-1-11(9-13(14)18(20,21)22)2-6-17(24)23-12-3-5-15-16(10-12)26-8-7-25-15/h1,4,9,12,15-16H,2-3,5-8,10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVIPEXSSHYSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)CCC3=CC(=C(C=C3)Cl)C(F)(F)F)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide typically involves multiple steps. Initial steps often include the preparation of the intermediate 4-chloro-3-(trifluoromethyl)aniline. This is then coupled with appropriate reagents under specific conditions to form the final product. Solvents like dichloromethane or toluene, along with catalysts such as palladium, are commonly used to facilitate the reactions.
Industrial Production Methods: : On an industrial scale, the production involves optimized versions of the synthetic routes mentioned above, ensuring high yield and purity. Process engineering plays a crucial role in scaling up, with controlled temperature, pressure, and pH conditions being crucial for efficient production.
Chemical Reactions Analysis
Key Reaction Steps
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Amide Bond Formation :
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The amide bond is typically formed via condensation of the propanamide acid with the octahydrobenzo[b] dioxin-6-yl amine.
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Common reagents: Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) , often with a base (e.g., 4-dimethylaminopyridine, DMAP) .
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Reaction conditions: Room temperature to 80°C in solvents like dichloromethane or dimethylformamide (DMF).
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Installation of the 4-Chloro-3-(trifluoromethyl)phenyl Group :
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Purification :
Amide Coupling Mechanism
The reaction proceeds through a two-step process:
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Activation of the carboxylic acid by the coupling reagent (e.g., EDC) to form an active intermediate (O-acylisourea).
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Nucleophilic attack by the amine group of the octahydrobenzo[b] dioxin-6-yl moiety, displacing the leaving group (e.g., urea) to form the amide bond .
Reaction Conditions Table
| Parameter | Description |
|---|---|
| Reagents | EDC/DCC, DMAP, DMF, or dichloromethane |
| Temperature | 0°C to 80°C (optimized for yield and purity) |
| Reaction Time | 4–24 hours (monitored via TLC or HPLC) |
| Purification | Silica gel column chromatography or recrystallization |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Key Peaks :
Mass Spectrometry (MS)
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Key Data :
Stability and Reactivity
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Hydrolytic Stability :
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The amide bond is stable under standard conditions but may hydrolyze under acidic/basic conditions (e.g., HCl or NaOH).
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Reactivity with Nucleophiles :
Comparative Analysis of Reaction Parameters
| Parameter | Amide Coupling | Aromatic Substitution |
|---|---|---|
| Reagents | EDC/DCC, DMAP, DMF | Activated chlorides, bases |
| Temperature | 20–80°C | 40–100°C |
| Yield | 50–80% | 30–70% |
| Key Challenges | Side reactions (e.g., racemization) | Steric hindrance in substitution |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. The introduction of the trifluoromethyl group is known to enhance the biological activity of phenyl derivatives.
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Inhibition observed | |
| Pseudomonas aeruginosa | Moderate inhibition | |
| Candida albicans | Low activity |
Case Study: Antituberculosis Activity
A study demonstrated that derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis, suggesting its potential as a lead compound for developing new antituberculosis agents. The mechanism of action involves disrupting bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism likely involves the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells.
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.8 | PARP inhibition |
| A549 (Lung Cancer) | 0.88 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
Case Study: PARP Inhibition
In vitro studies confirmed that the compound effectively inhibits PARP, leading to increased apoptosis in cancer cells. This suggests its potential utility in combination therapies for cancer treatment.
Herbicidal Activity
The unique structure of this compound makes it a candidate for developing new herbicides. Preliminary studies have indicated that related compounds can inhibit specific biochemical pathways in plants, leading to effective weed control.
Case Study: Herbicide Development
Research has focused on synthesizing derivatives of this compound to enhance selectivity and efficacy against target weed species while minimizing impact on non-target plants.
Polymer Synthesis
The compound can also be utilized in the synthesis of advanced polymers due to its reactive functional groups. These polymers may exhibit enhanced thermal and mechanical properties.
Case Study: Polymer Applications
Recent developments have explored the use of this compound in creating polymer composites that are lightweight yet strong, suitable for aerospace and automotive applications.
Mechanism of Action
Mechanism: : The compound exerts its effects primarily through interaction with specific molecular targets. It binds to enzyme active sites, inhibiting their function.
Molecular Targets and Pathways
Enzymes: Inhibition of particular enzymes involved in metabolic pathways.
Pathways: Disruption of signal transduction pathways, affecting cell function and viability.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Amide-Based Analogues
- Propanil (N-(3,4-dichlorophenyl)propanamide): Shares a propanamide backbone but lacks the trifluoromethyl and octahydrodioxin groups. Propanil’s herbicidal activity stems from its inhibition of acetyl-CoA carboxylase (ACCase) in plants.
- Oxadiazole Derivatives () : Compounds like 19 (trifluoromethylbenzamide-dihydrodioxin) feature a 1,3,4-oxadiazole core instead of propanamide. The oxadiazole ring enhances rigidity and may improve target binding affinity. However, the saturated octahydrodioxin in the target compound could reduce ring strain, improving synthetic yield and stability .
Urea-Based Analogues
- Urea Derivative (Patent EP 2 548 868): This compound shares the 4-Cl-3-CF₃-phenyl group but replaces the propanamide with a urea linkage. Urea derivatives are known for strong hydrogen-bonding capabilities, which can enhance kinase inhibition. The deuterated methyl group in this compound suggests a focus on metabolic stability, a feature the target compound may achieve through its saturated dioxin ring .
Natural Product Analogues
- Compound 7 (Tinospora sinensis): Contains a dihydrobenzo[b][1,4]dioxin-acrylamide structure. This highlights the pharmacological versatility of dioxin-containing scaffolds .
Physicochemical and Pharmacokinetic Comparisons
- Metabolic Stability : The octahydrodioxin ring’s saturation may reduce susceptibility to cytochrome P450 oxidation compared to dihydrodioxin analogs .
- Synthetic Feasibility : The propanamide backbone is synthetically accessible via carbodiimide-mediated coupling, similar to methods used for oxadiazole derivatives in .
Biological Activity
The compound 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a chlorinated trifluoromethyl phenyl group and an octahydrobenzo[b][1,4]dioxin moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Kinase Activity : Studies have indicated that compounds with similar structural motifs can act as inhibitors of key kinases involved in cancer pathways, such as mTOR (mechanistic target of rapamycin) and c-KIT. These kinases play significant roles in cell proliferation and survival .
- Neuroprotective Effects : Related compounds have shown neuroprotective properties by modulating ion channels, particularly large-conductance Ca²⁺-activated potassium channels (BK channels), which are involved in neuronal excitability and protection against ischemic damage .
- Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties against various pathogens. The presence of the trifluoromethyl group has been linked to enhanced potency against certain bacterial strains .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems:
- Absorption and Distribution : Initial studies indicate that the compound exhibits moderate absorption rates with a half-life that varies based on administration route (oral vs. intravenous). For instance, a related compound showed rapid metabolism with a half-life of approximately 0.5 hours post-intravenous administration .
- Metabolism : The metabolic profile suggests that the compound undergoes significant first-pass metabolism, affecting its bioavailability. Understanding these parameters is crucial for optimizing dosing regimens in therapeutic applications .
Case Studies
Several case studies highlight the biological activity of compounds structurally related to this compound:
- Cancer Treatment : A study on a related c-KIT inhibitor demonstrated significant antitumor efficacy in mouse models harboring drug-resistant mutations, showcasing the potential applicability of similar compounds in cancer therapy .
- Neuroprotection : In models of stroke, related compounds have shown promising results in reducing neuronal death through modulation of potassium channels, indicating potential therapeutic uses in neurodegenerative diseases .
Biological Activity Summary Table
Q & A
Q. What are the recommended synthetic routes for 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide, and how can reaction efficiency be optimized?
- Methodological Answer : Begin with a nucleophilic substitution or amide coupling strategy, leveraging intermediates like 4-chloro-3-(trifluoromethyl)benzoyl chloride and octahydrobenzo[b][1,4]dioxin-6-amine. Use catalytic systems (e.g., HATU/DIPEA) to enhance coupling efficiency . Monitor reaction progress via HPLC or LC-MS, and optimize solvent polarity (e.g., DMF or THF) to balance reactivity and solubility. For scalability, employ flow chemistry or microwave-assisted synthesis to reduce reaction time .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine orthogonal analytical techniques:
- Purity : HPLC with UV detection (λ = 254 nm) and a C18 column; validate with ≥95% purity thresholds.
- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular formula verification and 2D NMR (¹H, ¹³C, HSQC, HMBC) to resolve stereochemistry and substituent positioning .
- Crystallinity : X-ray diffraction (if crystalline) or DSC for polymorph identification .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) under a fume hood. Avoid inhalation/contact; employ closed systems for weighing .
- Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Conduct regular stability tests via TGA/DSC .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties and receptor binding affinity?
- Methodological Answer :
- PK Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and metabolic stability. Validate with in vitro assays (e.g., microsomal stability tests) .
- Binding Affinity : Perform molecular docking (AutoDock Vina) against target receptors (e.g., GPCRs or kinases). Refine with molecular dynamics simulations (GROMACS) to assess binding free energy and conformational stability .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (cell lines, buffer pH, incubation time) and validate with positive/negative controls.
- Meta-Analysis : Apply statistical frameworks (e.g., Bayesian inference) to integrate disparate datasets, accounting for variables like batch effects or solvent artifacts .
- Mechanistic Studies : Use CRISPR-edited cell models or isotopic labeling to isolate target-specific effects from off-pathway interactions .
Q. How can researchers design structure-activity relationship (SAR) studies to improve selectivity?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) on the phenyl and octahydrodioxin moieties.
- Activity Profiling : Test analogs in parallel against primary targets and related off-targets (e.g., kinase panels).
- Data Integration : Use cheminformatics tools (e.g., Schrödinger’s Canvas) to correlate structural features with selectivity indices .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics Approaches : Conduct transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream pathways.
- Pharmacological Validation : Use knockout animal models or siRNA silencing to confirm target engagement in vivo.
- Imaging : Apply fluorescence tagging (e.g., confocal microscopy) to track subcellular localization .
Data Contradiction and Interpretation
Q. How should researchers address discrepancies in cytotoxicity reports between in vitro and in vivo models?
- Methodological Answer :
- In Vitro Limitations : Account for factors like serum protein binding (use serum-free assays) or metabolic activation (add S9 liver fractions).
- In Vivo Context : Adjust dosing regimens to match pharmacokinetic parameters (Cmax, AUC) and evaluate tissue-specific toxicity via histopathology .
Q. What statistical frameworks are suitable for analyzing dose-response variability in high-throughput screens?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
